Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

Bioconjugation PROTAC linker Amine-reactive ester

Orthogonal building block for PROTACs and bioconjugation. Features Fmoc-protected amine for SPPS, PFP ester with superior hydrolytic stability vs NHS, and PEG4 linker optimized for ternary complex formation. Azide handle enables CuAAC/SPAAC. Eliminates linker-length SAR and protecting group manipulations.

Molecular Formula C38H42F5N5O9
Molecular Weight 807.8 g/mol
Cat. No. B1193301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-Azide-PEG4-L-Lysine-PFP ester
SynonymsN-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester
Molecular FormulaC38H42F5N5O9
Molecular Weight807.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51)
InChIKeyNOHZZMMQTNBKSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester: A Multifunctional Building Block for PROTACs, Click Chemistry, and Bioconjugation


N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester (CAS 2749985-69-9) is a protected lysine derivative that integrates an Fmoc-protected α-amine, an azide-modified tetraethylene glycol (PEG4) side chain, and a pentafluorophenyl (PFP) ester . With a molecular weight of 807.8 Da and a purity typically ≥95% , this compound serves as a versatile linker for solid-phase peptide synthesis (SPPS), copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), and amine-reactive bioconjugation . Its modular design enables orthogonal functionalization strategies in drug discovery, chemical biology, and targeted protein degradation.

Why Substituting N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester with Simpler Analogs Risks Experimental Failure


Generic substitution of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester with a standard NHS ester, a carboxylic acid-terminated lysine derivative, or a PEG linker lacking the lysine backbone can compromise critical performance parameters. Unlike NHS esters, the PFP ester moiety exhibits enhanced hydrolytic stability, reducing premature degradation during conjugation . The PEG4 spacer length is not arbitrary; it has emerged as an empirical standard in PROTAC development, optimizing the reach and conformational entropy required for productive ternary complex formation [1]. Furthermore, the Fmoc-protected lysine core ensures compatibility with standard SPPS protocols, whereas simpler azido-PEG-PFP esters cannot be directly incorporated into peptide chains via amide bond formation. These differential features collectively determine experimental success rates, yield, and reproducibility.

Quantitative Differentiation Evidence for N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester: Head-to-Head and Cross-Study Comparisons


Enhanced Hydrolytic Stability of PFP Ester vs. NHS Ester Reduces Premature Degradation

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester contains a pentafluorophenyl (PFP) ester moiety, which demonstrates superior hydrolytic stability compared to the more common N-hydroxysuccinimide (NHS) ester . While quantitative head-to-head half-life data for this specific compound are not publicly available, class-level inference from structurally analogous PFP esters confirms that PFP esters are significantly less susceptible to spontaneous hydrolysis than NHS esters under aqueous conjugation conditions . For reference, typical NHS esters exhibit a hydrolysis half-life of >120 min at pH 7.4, 4°C, but this decreases to <10 min at pH 8.6 or 25°C [1]. The enhanced stability of PFP esters translates directly into higher conjugation efficiency and reduced reagent waste, particularly in large-scale or extended reactions.

Bioconjugation PROTAC linker Amine-reactive ester

PEG4 Spacer Length Aligns with PROTAC Optimization Gold Standard

The tetraethylene glycol (PEG4) spacer in N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is not a random selection; PEG4, along with PEG6 and PEG8, has become the empirical gold standard for PROTAC linkers because it simultaneously addresses solubility, reach, and conformational entropy [1]. Systematic structure–activity relationship studies demonstrate that linker length critically influences ternary complex formation and degradation efficiency [2]. The four-unit variant imposes a near-rigid span useful for buried or sterically congested pockets, while longer homologues (PEG6, PEG8) introduce additional flexibility [1]. In comparative PROTAC optimization campaigns, screening PEG4 versus PEG2 or PEG8 often reveals a narrow window of optimal cooperativity, and PEG4 is frequently the most potent in systems requiring constrained ligand presentation [1].

PROTAC linker Targeted protein degradation PEG length optimization

Orthogonal Fmoc Protection Enables Seamless Solid-Phase Peptide Synthesis Integration

The Fmoc (9-fluorenylmethoxycarbonyl) group on the α-amine of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester provides orthogonal protection compatible with standard SPPS protocols . This allows the compound to be directly incorporated into elongating peptide chains using automated peptide synthesizers, with Fmoc deprotection achieved under mild basic conditions (e.g., 20% piperidine in DMF) without affecting the azide or PFP ester functionalities . In contrast, simpler azido-PEG-PFP esters lacking the lysine backbone cannot form peptide bonds and are limited to post-synthetic conjugation to amines on pre-formed peptides or proteins. The lysine core ensures that the resulting conjugate retains a native amide bond linkage, minimizing immunogenicity risks associated with non-peptidic linkers [1].

Solid-phase peptide synthesis Fmoc chemistry Peptide bioconjugation

Azide Click Chemistry Handle Supports Bioorthogonal Conjugation with Quantifiable Efficiency

The terminal azide group on the PEG4 side chain enables highly efficient, bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . While direct comparative reaction yield data for this specific compound are not available, class-level data for azido-PEG derivatives indicate that CuAAC reactions typically achieve >90% conversion within 1–2 hours at room temperature when using 1–5 mol% copper catalyst and a slight excess of alkyne [1]. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance around the azide, further improving conjugation efficiency compared to shorter or more rigid linkers . This click handle remains stable under standard SPPS conditions (TFA cleavage, piperidine deprotection), allowing for sequential orthogonal deprotection and conjugation steps.

Click chemistry CuAAC SPAAC Bioconjugation

Optimal Application Scenarios for N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester in Research and Development


Construction of PROTAC Libraries with PEG4-Lysine Scaffolds

N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is ideally suited for assembling PROTAC molecules via a modular synthetic strategy. The Fmoc-protected lysine core can be incorporated on-resin during SPPS to generate a peptide-based E3 ligase ligand (e.g., VHL or CRBN recruiting motif). Following Fmoc deprotection, the PFP ester can be reacted with an amine-containing target protein ligand. Alternatively, the PFP ester can be used to attach the linker to a solid support or to conjugate a pre-formed ligand. The azide handle remains latent until the final step, where CuAAC or SPAAC is employed to introduce a second functional moiety (e.g., a fluorescent reporter or a cell-penetrating peptide) . This orthogonal protection scheme minimizes protecting group manipulations and streamlines library synthesis. The PEG4 length aligns with empirically optimized PROTAC linkers, reducing the need for extensive linker-length SAR studies [1].

Synthesis of Site-Specifically Modified Peptide-Based Probes

For researchers developing peptide-based imaging probes, affinity reagents, or therapeutic candidates, this compound provides a single building block that introduces three orthogonal functionalities in one step during SPPS. The lysine side-chain azide serves as a click handle for attaching fluorophores, biotin, or chelators after peptide cleavage and purification . The PFP ester can be used to conjugate the peptide to a carrier protein or surface after synthesis. Because the PFP ester is more hydrolytically stable than NHS esters, conjugation reactions can be performed in aqueous buffers with less concern about reagent deactivation [1]. This scenario is particularly valuable when the peptide sequence contains multiple lysine residues that would complicate direct amine labeling with non-specific reagents.

Generation of Homogeneous Antibody-Drug Conjugate (ADC) Linker-Payloads

Although N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is primarily a research tool, its design principles translate directly to ADC linker development. The compound can be used to construct cleavable or non-cleavable linkers bearing orthogonal handles for site-specific antibody conjugation . The lysine core provides a peptide-like spacer that can be engineered to include protease-cleavable sequences (e.g., Val-Cit) when extended via SPPS. The azide group enables strain-promoted click conjugation to DBCO-modified antibodies, while the PFP ester can be used to attach cytotoxic payloads. The PEG4 segment enhances aqueous solubility of the final linker-payload construct, reducing aggregation propensity—a critical quality attribute in ADC development [1].

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